7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1030019-36-3) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 7 and a carboxylic acid group at position 3. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.14 g/mol . The compound exhibits a melting point range of 222–225°C and is characterized by a yellow crystalline appearance .
Properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-6(8(12)13)10-7-2-3-9-11(5)7/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOZRYWADWFODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=NN12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of aminopyrazole derivatives with β-enaminone derivatives under specific conditions. One common method involves the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the enaminone . The reaction is often carried out under microwave irradiation to improve efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its potential as an anticancer agent. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, suggesting a pathway for the development of new anticancer therapies .
Enzyme Inhibition
This compound serves as a selective inhibitor for various enzymes, making it valuable in treating diseases such as cancer and inflammation. Its structure allows for interactions with specific targets, which can lead to the development of drugs with enhanced efficacy and reduced side effects . Notably, the pyrazolo[1,5-a]pyrimidine scaffold has been associated with selective inhibition of phosphoinositide 3-kinase (PI3K), which is crucial in cancer metabolism .
Antibacterial Activity
Antibiofilm Properties
Recent studies have highlighted the antibacterial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that this compound could be developed into new antibacterial agents capable of overcoming resistance mechanisms.
Mechanism of Action
The antibacterial mechanism involves disrupting biofilm formation, which is critical for bacterial survival and resistance. In vitro assays have demonstrated that derivatives can reduce biofilm formation by over 80% in certain bacterial strains . This property makes them promising candidates for further development as therapeutic agents against biofilm-associated infections.
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular signaling pathways . By inhibiting this enzyme, the compound can modulate various biological processes, including cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazolo[1,5-a]pyrimidine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid with its analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[...]carboxylic acid exhibits improved metabolic stability due to partial saturation and fluorine substitution, critical for CNS-targeting drugs .
Synthetic Methodologies
- Ultrasound-assisted synthesis enhances regioselectivity in dihydroxy derivatives (e.g., 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids ), achieving yields >70% .
- Ester derivatives (e.g., methyl esters) are hydrolyzed to active carboxylic acids in vivo, enabling prodrug strategies .
Solubility and Lipophilicity
- 7-Methylpyrazolo[...]carboxylic acid has moderate solubility in polar solvents, while 7-Isopropyl-2-(trifluoromethyl)[...]carboxylic acid shows higher lipophilicity (logP ~2.5), favoring membrane permeability .
- Cyclopropyl and pentafluoroethyl substituents (e.g., 5-Methyl-7-pentafluoroethylpyrazolo[...]carboxylic acid ) increase steric bulk and electron-withdrawing effects, altering acidity (pKa ~3.5) .
Structure-Activity Relationships (SAR)
- Position 7 Modifications :
- Position 2/5 Functionalization :
- Halogens (Br, F) improve binding affinity via electrostatic interactions.
- Carboxylic acids at C5 enable salt formation, critical for ionic interactions in enzymatic pockets .
Biological Activity
7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, anticancer properties, and other relevant pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with various electrophilic agents. The resulting compound possesses a fused bicyclic structure that is crucial for its biological activity. The presence of functional groups at specific positions enhances its interaction with biological targets.
Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antioxidant properties. For instance, compounds synthesized in a recent study showed DPPH radical scavenging capabilities with IC50 values comparable to ascorbic acid. Specifically, one derivative exhibited an IC50 of 15.34 μM, indicating strong antioxidant potential .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Notably, one derivative demonstrated a Zone of Inhibition (ZOI) of 23.0 mm against Bacillus subtilis and a Minimum Inhibitory Concentration (MIC) of 312 μM. These results highlight the compound's potential as an antibacterial agent .
Anticancer Activity
The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives have been investigated in cancer cell lines, particularly human breast adenocarcinoma (MCF-7). One derivative displayed substantial cytotoxicity with an IC50 value of 55.97 µg/mL against MCF-7 cells . This suggests that modifications at the carboxylic acid position may enhance the anticancer properties of these compounds.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The compound's electron-donating groups facilitate radical scavenging by stabilizing free radicals.
- Antibacterial Mechanism : Interaction with bacterial cell membranes and inhibition of essential metabolic pathways contribute to its antibacterial effects.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Q & A
Q. Key Methodological Steps :
Cyclocondensation in refluxing ethanol/water.
Hydrolysis using LiOH·H₂O to convert esters to carboxylic acids.
Purification via column chromatography (silica gel, ethyl acetate/hexane).
How can spectroscopic data resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
1H/13C NMR is critical for confirming regiochemistry. For example:
- The methyl group at position 7 in 7-methyl derivatives appears as a singlet (~δ 2.5 ppm) due to lack of neighboring protons.
- Carboxylic acid protons (if present) are typically absent in D₂O-exchanged spectra, confirming deprotonation.
- X-ray crystallography (e.g., monoclinic P21/c space group) provides definitive proof of regioselectivity and bond angles .
Q. Table 1: Representative NMR Data
| Substituent Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |
|---|---|---|---|
| 7-Methyl | 2.48 (s, 3H) | 21.5 | |
| 5-Carboxylic Acid | - | 168.2 |
What precautions are necessary for handling hygroscopic intermediates during synthesis?
- Storage : Use airtight containers with desiccants (silica gel) under inert gas (N₂/Ar) to prevent hydrolysis of esters or amides .
- Reaction Conditions : Employ dry solvents (e.g., anhydrous DMF) and moisture-free environments for steps involving silylformamidines or trifluoromethyl groups .
Advanced Research Questions
How can structure-activity relationships (SAR) guide the design of cathepsin inhibitors based on this scaffold?
Q. Key Findings :
- Substituent Effects : The N-butylcarboxamide derivative (5a) inhibits cathepsin K (IC₅₀ ~25 µM), while N-(2-picolyl)carboxamide (5c) targets cathepsin B (IC₅₀ ~45 µM). Steric bulk at position 5 enhances selectivity for cathepsin K .
- Trifluoromethyl Groups : Introducing CF₃ at position 7 improves metabolic stability and logP (e.g., from 1.12 to 2.3), enhancing bioavailability .
Q. Table 2: Cathepsin Inhibition Data
| Compound | Substituent (Position) | Cathepsin K IC₅₀ (µM) | Cathepsin B IC₅₀ (µM) |
|---|---|---|---|
| 5a | N-butylcarboxamide (5) | 25 | >100 |
| 5c | N-(2-picolyl) (5) | >100 | 45 |
Methodological Tip : Use bis(pentafluorophenyl) carbonate (BPC) for amidation to avoid racemization .
How to troubleshoot low yields in cyclocondensation reactions?
- Optimize Reactant Ratios : A 1:1 molar ratio of aminopyrazole to β-keto ester minimizes side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Additives like p-TsOH (0.1 eq.) can accelerate cyclization .
What strategies address contradictions in reported biological activity data?
- Assay Variability : Standardize assay conditions (pH, temperature) and confirm enzyme source (e.g., recombinant vs. tissue-extracted cathepsins).
- Orthogonal Validation : Use SPR (surface plasmon resonance) alongside enzymatic assays to validate binding affinities .
How does regioselective functionalization at position 7 impact physicochemical properties?
- Methyl vs. Trifluoromethyl :
- Method : Introduce substituents via Pd-catalyzed cross-coupling or nucleophilic substitution .
Methodological Best Practices
How to ensure purity of final compounds for biological testing?
- HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystalline derivatives .
What computational tools predict metabolic stability of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
